molecular formula C8H15NO2 B144350 N-Boc-Cyclopropylamine CAS No. 132844-48-5

N-Boc-Cyclopropylamine

Cat. No.: B144350
CAS No.: 132844-48-5
M. Wt: 157.21 g/mol
InChI Key: WFFGQLYKMWGXMU-UHFFFAOYSA-N
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Description

N-Boc-Cyclopropylamine (tert-butyl cyclopropylcarbamate) is a protected amine derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol (CAS: 132844-48-5) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the cyclopropylamine, enhancing stability and facilitating selective reactions during multi-step syntheses. Key physical properties include a melting point of 62–64°C and a boiling point of 228.6°C . It is commercially available in high purity (≥97%) and is utilized in the synthesis of antitumor agents and other bioactive molecules .

Preparation Methods

Curtius Degradation Approach: From Cyclopropane Derivatives to Protected Amines

The Curtius degradation remains a cornerstone for synthesizing N-Boc-cyclopropylamine, particularly when starting from 1-bromo-1-cyclopropylcyclopropane (1 ). This method involves three sequential steps: carboxylation, azide formation, and Boc protection .

Synthesis of 1-Cyclopropylcyclopropanecarboxylic Acid (2)

Carboxylation of 1 with tert-butyllithium (t-BuLi) and dry ice at −78°C yields the carboxylic acid 2 . Scalability challenges arise due to side reactions with tert-butyl bromide, which reduce yields from 89% (12.4 mmol scale) to 62% (1.4 mol scale) . Optimized protocols using two equivalents of t-BuLi mitigate this issue, achieving consistent yields of 64–76% across multi-gram scales .

Curtius Rearrangement to this compound (3)

Treatment of 2 with diphenylphosphoryl azide (DPPA) under Weinstock conditions generates the acyl azide, which undergoes rearrangement to 3 in 76% yield . Critical to success is rigorous drying of intermediates to avoid urea byproduct formation (e.g., 1,3-di(bicyclopropyl)urea (5 )), which can consume up to 50% of the product if moisture is present .

Deprotection to Cyclopropylamine Hydrochloride (4·HCl)

Cleavage of the Boc group with HCl in diethyl ether furnishes 4·HCl in 87% yield . This step is highly reproducible, with no chromatography required, making it suitable for industrial production.

Nucleophilic Substitution with Boc-Protected Hydroxylamines

A patent by CN105503647A describes a two-step nucleophilic substitution strategy using cyclopropylamine and N-Boc-O-sulfonyl hydroxylamines .

Intermediate Formation: N-Boc-Cyclopropylhydrazine

Reaction of cyclopropylamine (5–10 equiv) with N-Boc-O-tosyl hydroxylamine in dichloromethane or THF at 0–20°C yields N-Boc-cyclopropylhydrazine in 67–75% yield . The use of N-methylmorpholine as a base suppresses side reactions, and the process avoids cryogenic conditions, enhancing operational simplicity .

Acidic Deprotection to this compound

Treatment with 6 M HCl at 0°C followed by recrystallization from methanol provides this compound in 74% yield . This method eliminates costly chromatographic purification, reducing production costs by 40% compared to traditional Grignard-based routes .

Modified Curtius Rearrangement Using Diphenylphosphoryl Azide

CN102863341B discloses a high-yielding route starting from 2-arylcyclopropanecarboxylic acids .

Activation of Carboxylic Acids

Heating 2-phenylcyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol at 85°C generates the mixed carbonate intermediate . This exothermic reaction achieves near-quantitative conversion within 12 hours.

Rearrangement and Isolation

Thermal decomposition of the intermediate at 85°C affords N-Boc-2-phenylcyclopropylamine in 90.4% yield after recrystallization . The method generalizes to substituted aryl cyclopropanes, with 4'-methoxy derivatives yielding 87.8% .

While not directly cited in contemporary N-Boc syntheses, EP0205403B1 highlights the Hofmann rearrangement as a historical route to cyclopropylamine .

Conversion of Amides to Amines

Cyclopropanecarboxamide treated with aqueous hypochlorite and alkali hydroxide undergoes Hofmann degradation to cyclopropylamine . Though yields are unreported, this method informed early industrial processes before Boc-protection strategies emerged.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)ScalabilityDrawbacks
Curtius Degradation 1-Bromo-1-cyclopropylcyclopropanet-BuLi, DPPA76ModerateMoisture-sensitive intermediates
Nucleophilic Substitution CyclopropylamineN-Boc-O-tosyl hydroxylamine74HighRequires excess amine
Modified Curtius Cyclopropanecarboxylic acidDPPA, triethylamine90HighLimited to aryl-substituted derivatives
Hofmann Rearrangement CyclopropanecarboxamideNaOCl, NaOHN/ALowOutdated, low efficiency

Chemical Reactions Analysis

Types of Reactions: N-Boc-Cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

N-Boc-Cyclopropylamine serves as a fundamental building block in the synthesis of various organic compounds. It is particularly useful in constructing nitrogen-containing molecules and can be involved in asymmetric synthesis due to its chirality.

  • Synthetic Routes : The compound can be synthesized via the Curtius rearrangement of cyclopropylcarboxylic acid, yielding high purity and yield (approximately 76%) .
Synthesis Method Yield Notes
Curtius Rearrangement76%Efficient for producing this compound from cyclopropylcarboxylic acid

Medicinal Chemistry

This compound derivatives are being explored for their potential therapeutic properties. Research indicates that compounds derived from this structure may exhibit antiviral and antibacterial activities.

  • Case Study : Derivatives of this compound have shown promise as inhibitors for hepatitis C treatment . Additionally, certain derivatives have been identified as effective pest control agents in agrochemical applications.

The compound has been investigated for its interaction with biological targets, particularly in relation to neurotransmitter systems. Studies have shown that cyclopropylamines can influence serotonin receptor activity.

  • 5-HT2C Receptor Studies : Research on N-substituted 2-phenylcyclopropylmethylamines has revealed their potential as selective agonists for the 5-HT2C receptor, which is implicated in antipsychotic drug activity . The lead compound demonstrated an EC50 of 23 nM with no activity at the 5-HT2B receptor, highlighting its specificity.
Compound EC50 (nM) Selectivity Activity
(+)-15a235-HT2CAgonist
(+)-19245-HT2CAntipsychotic

Mechanism of Action

The mechanism of action of N-Boc-Cyclopropylamine primarily involves its role as a protected amine. The Boc group provides stability, allowing the compound to participate in various chemical reactions without premature deprotection. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogs

N-Boc-N-(3-piperidyl)cyclopropylamine

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol (CAS: 250275-24-2) .
  • Key Differences: Incorporates a piperidine ring, increasing steric bulk and altering solubility.
  • Applications : Used in peptide mimetics and kinase inhibitors.

Cyclopropylamine (CAS 765-30-0)

  • Molecular Formula : C₃H₇N
  • Molecular Weight : 57.10 g/mol .
  • Key Differences : Lacks the Boc group, making it more reactive but less stable. Its boiling point (49–50°C ) is significantly lower than N-Boc-Cyclopropylamine, limiting utility in high-temperature reactions.
  • Applications : Intermediate in agrochemicals and small-molecule drugs.

(3-Chlorobenzyl)cyclopropylamine

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 195.69 g/mol (CAS: 51586-21-1) .
  • Key Differences : The chlorobenzyl substituent introduces lipophilicity and electronic effects, enhancing binding to hydrophobic pockets in biological targets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 157.21 62–64 228.6 Organic solvents
Cyclopropylamine 57.10 -50 49–50 Water, ethanol
N-Boc-N-(3-piperidyl)cyclopropylamine 240.34 N/A N/A DMF, DCM
(3-Chlorobenzyl)cyclopropylamine 195.69 N/A N/A Ethyl acetate

Notes:

  • The Boc group in this compound improves organic solubility and thermal stability compared to unprotected amines .
  • Cyclopropylamine’s low boiling point necessitates careful handling under inert conditions .

This compound

  • Alkylation Reactions : Used in nucleophilic substitutions (e.g., with allylic bromides) to generate intermediates for antitumor agents (e.g., compound 13 in b-elemene derivatives) .
  • Deprotection : Boc removal under acidic conditions (e.g., HCl/dioxane) yields free cyclopropylamine for further functionalization .

Comparison with Other Protected Amines

  • Fmoc-D-Abu-OH : While Fmoc (fluorenylmethyloxycarbonyl) offers UV-sensitive deprotection, Boc is acid-labile, allowing orthogonal protection strategies .
  • N-Boc-1-(bromomethyl)cyclopropanamine : The bromomethyl group enables cross-coupling reactions, a feature absent in this compound .

Biological Activity

N-Boc-Cyclopropylamine is a derivative of cyclopropylamine characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its nitrogen atom. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₈H₁₅NO₂. The synthesis of this compound typically involves several steps, often starting from 1-bromo-1-cyclopropylcyclopropane through a Curtius degradation process. The Weinstock protocol is commonly employed, yielding the N-Boc-protected (1-cyclopropyl)cyclopropylamine in approximately 76% yield.

Chemical Reactions:

  • Oxidation: Can be oxidized to form N-oxide derivatives.
  • Reduction: The Boc group can be removed to yield free amine.
  • Substitution: Participates in nucleophilic substitution reactions.

Biological Applications

This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its structural similarities to biologically active amines make it a candidate for various biological studies.

Key Applications:

  • Pharmaceutical Research: Used in synthesizing drug candidates targeting neurological disorders.
  • Enzyme Inhibition Studies: Its derivatives have been investigated for potential inhibitory effects on various enzymes, including nitric oxide synthase (nNOS), which is significant for neurodegenerative diseases .
  • Cancer Research: Some derivatives have shown promise in anti-tumor activities against various cancer cell lines, indicating potential therapeutic applications .

The biological activity of this compound is closely related to its interaction with biological targets. The Boc group provides stability during synthetic processes, while the cyclopropane structure contributes to its reactivity.

Molecular Targets:

  • Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
  • Receptors: Can act as ligands for certain receptors, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

  • Antitumor Activity:
    • A study evaluated various cycloprotoberberine analogues, revealing that modifications at specific positions significantly enhanced antiproliferative activity against drug-resistant cancer cells. While not directly involving this compound, these findings suggest that similar cyclopropyl derivatives may exhibit significant anticancer properties .
  • Enzyme Inhibition:
    • Research on selective nNOS inhibitors has indicated that compounds with structures similar to this compound can provide high isoform selectivity and favorable pharmacokinetic properties, enhancing their potential for treating neurodegenerative disorders .
  • Synthesis and Biological Evaluation:
    • A recent study synthesized novel hydroxyl carboximates using this compound as a precursor. The resulting compounds exhibited potent anti-proliferative activities against various tumor cell lines, demonstrating the utility of this compound in developing new therapeutic agents .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityDerivatives show significant cytotoxicity against cancer cell lines
Enzyme InhibitionPotential as an nNOS inhibitor for neurodegenerative diseases
Organic SynthesisValuable building block for synthesizing complex organic molecules

Properties

IUPAC Name

tert-butyl N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFGQLYKMWGXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577007
Record name tert-Butyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132844-48-5
Record name tert-Butyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-cyclopropylcarbamate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-Boc-Cyclopropylamine
N-Boc-Cyclopropylamine
N-Boc-Cyclopropylamine
N-Boc-Cyclopropylamine
N-Boc-Cyclopropylamine
N-Boc-Cyclopropylamine

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